Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride
Description
Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring an amino group and a benzyl ester moiety, with a hydrochloride counterion enhancing its solubility in polar solvents. It is primarily utilized in pharmaceutical research and development, particularly in the synthesis of bioactive molecules or as a building block for constrained peptidomimetics due to its rigid cyclobutane backbone .
Properties
IUPAC Name |
benzyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUNIORDFIRVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride is utilized as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds with specific desired properties.
Synthesis Pathway
The synthesis typically involves the activation of cyclobutane-1-carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC), followed by reaction with benzylamine to form the benzyl ester. The final product is obtained through treatment with hydrochloric acid to yield the hydrochloride salt.
Biological Research Applications
Biochemical Studies
In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. Its structural similarity to amino acids allows it to mimic natural substrates in enzymatic reactions, providing insights into catalytic processes and enzyme specificity.
Therapeutic Potential
The compound has been explored for its potential therapeutic applications, particularly in drug design. Notably, it has shown promise as a lead compound for developing treatments for various conditions, including myotonic dystrophy type II and asthma, by inhibiting specific pathways related to these diseases .
Medicinal Chemistry
Drug Development
Research indicates that this compound may play a role in developing drugs targeting muscle degenerative disorders and inflammatory conditions. Its ability to inhibit H-PGDS (hemoglobin-derived prostaglandin D synthase) suggests potential applications in treating diseases like rheumatoid arthritis and systemic lupus erythematosus .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for creating polymers and other advanced materials with tailored characteristics.
Mechanism of Action
The mechanism by which Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.
Comparison with Similar Compounds
Key Properties and Suppliers
- Molecular Formula : Presumed to be $ \text{C}{12}\text{H}{15}\text{ClN}2\text{O}2 $ (based on structural analogs like the trans-isomer in ).
- Suppliers : Globally sourced from pharmaceutical and chemical companies, including NIGU Chemie GmbH (Germany), Jeil Pharmaceutical (South Korea), and multiple Chinese suppliers like Anhui Xinxing Medicine and Hangzhou Dayang Chem .
Comparison with Similar Compounds
The compound is compared to structurally related cyclobutane derivatives with variations in ester groups, substituents, or stereochemistry. These modifications influence physicochemical properties, stability, and applications.
Structural and Functional Analogues
Table 1: Comparative Analysis of Cyclobutane-Based Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|---|
| Benzyl 1-aminocyclobutane-1-carboxylate HCl | $ \text{C}{12}\text{H}{15}\text{ClN}2\text{O}2 $ | ~257.7* | Not explicitly stated | Benzyl ester, amino group | R&D in constrained peptides; high rigidity |
| 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid HCl | $ \text{C}{12}\text{H}{16}\text{ClNO}_3 $ | 257.71 | 1207894-63-0 | Benzyloxy group, amino acid | Potential use in drug delivery systems |
| Tert-Butyl 1-aminocyclobutane-1-carboxylate HCl | $ \text{C}9\text{H}{17}\text{ClN}2\text{O}2 $ | 220.7 | 1707358-36-8 | tert-Butyl ester | Industrial-grade synthesis (99% purity) |
| Methyl 1-(Methylamino)cyclobutane-1-carboxylate HCl | $ \text{C}7\text{H}{13}\text{NO}_2 $ | 143.18 | 1247180-93-3 | Methyl ester, methylamino | Small-molecule intermediates |
| Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate HCl (trans) | $ \text{C}{12}\text{H}{16}\text{ClNO}_2 $ | 241.71 | 1008770-36-2 | trans stereochemistry | Stereospecific drug design applications |
*Estimated based on analogs.
Key Differences and Implications
Substituent Effects: Benzyl vs. However, tert-butyl esters are more hydrolytically stable under acidic conditions . Benzyloxy vs. Amino Groups: The benzyloxy derivative () introduces an ether linkage, altering hydrogen-bonding capacity and solubility in aqueous media.
Stereochemical Considerations :
The trans-isomer () demonstrates how stereochemistry impacts biological activity. For example, trans configurations may better mimic natural peptide conformations compared to cis isomers.
Safety and Handling: The target compound requires stringent safety measures (e.g., respiratory protection) due to undefined acute toxicity, whereas tert-butyl derivatives are produced industrially at 99% purity with standardized protocols .
Applications :
- Pharmaceutical R&D : The target compound’s rigidity makes it valuable in designing protease inhibitors or receptor antagonists.
- Industrial Use : tert-Butyl derivatives are preferred for large-scale synthesis due to stability and cost-effectiveness .
Data Limitations
- Toxicological Gaps : Most analogs lack thorough toxicological profiles, necessitating precautionary handling across all compounds .
Biological Activity
Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride (BAC) is a compound with significant potential in various biological and medicinal applications. Its unique structural features, including a cyclobutane ring and a benzyl group, contribute to its diverse biological activities. This article explores the mechanisms of action, research findings, and applications of BAC in scientific studies.
Chemical Structure and Properties
BAC is characterized by its molecular formula . The compound consists of:
- Cyclobutane Ring : Provides conformational rigidity.
- Amino Group : Facilitates interactions with biomolecules.
- Benzyl Group : Enhances lipophilicity, influencing biological interactions.
The biological activity of BAC primarily arises from its interactions with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : BAC has been shown to inhibit specific enzymes, such as ACC oxidase, which is critical for ethylene production in plants. This inhibition can delay senescence in cut flowers, indicating potential agricultural applications .
- Protein Interactions : The compound is utilized in biochemical studies to investigate protein interactions and enzyme mechanisms. Its structure allows it to selectively bind to certain proteins, modulating their activity.
Inhibition Studies
Several studies have highlighted the inhibitory effects of BAC and its derivatives:
- ACC Oxidase Inhibition : Research indicates that BAC effectively inhibits ACC oxidase activity, delaying flower senescence in carnation petals. This property suggests potential uses in horticulture to prolong the lifespan of cut flowers .
- Neuropharmacological Effects : BAC has been investigated for its effects on NMDA-associated glycine receptors. Although it exhibits potent activity in vitro, its rapid metabolism limits its utility in vivo .
Case Studies
- Horticultural Applications : In a study involving cut flowers, BAC analogs demonstrated significant inhibition of ACC oxidase, leading to extended flower freshness and reduced ethylene production. This finding supports the use of BAC in commercial flower arrangements .
- Pharmacological Characterization : A pharmacological study assessed the effects of BAC on glycine receptors. While it showed promise as a receptor antagonist, its rapid elimination from the body poses challenges for therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 1-Aminocyclobutane-1-carboxylic acid | Cyclobutane ring, amino group | Enzyme inhibition | Lacks benzyl group |
| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane ring | NMDA receptor agonist | Smaller ring size |
BAC's unique structural features allow it to exhibit distinct biological activities compared to similar compounds. The presence of the benzyl group enhances its lipophilicity and influences its interaction with target molecules.
Applications in Research and Industry
BAC serves various scientific research applications:
- Organic Synthesis : Utilized as a building block for synthesizing more complex molecules.
- Medicinal Chemistry : Explored for potential therapeutic applications, including drug development targeting specific enzymes and receptors .
- Agricultural Science : Investigated for its ability to prolong the freshness of cut flowers by inhibiting ethylene production .
Preparation Methods
Synthesis from 1-Aminocyclobutane-1-carboxylic Acid
Esterification : The first step involves converting 1-aminocyclobutane-1-carboxylic acid into its benzyl ester. This can be achieved using benzyl alcohol in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane (DCM).
Hydrochloride Formation : The resulting ester is then converted into its hydrochloride salt by treating it with hydrochloric acid.
Synthesis from Bromocyclobutane Derivatives
Another approach involves using bromocyclobutane derivatives. For example, 1-bromocyclobutane-1-carboxylic acid can be converted into its benzyl ester using a similar esterification procedure. Subsequent amination can be achieved through nucleophilic substitution reactions.
Detailed Synthetic Protocol
Here is a detailed protocol for synthesizing This compound from 1-aminocyclobutane-1-carboxylic acid :
Materials Needed
- 1-aminocyclobutane-1-carboxylic acid
- Benzyl alcohol
- EDC·HCl
- DMAP
- DCM
- Hydrochloric acid
Procedure
-
- In a round-bottom flask, combine 1-aminocyclobutane-1-carboxylic acid (1.00 equiv.), benzyl alcohol (1.20 equiv.), EDC·HCl (1.20 equiv.), and DMAP (0.10 equiv.) in DCM.
- Stir the mixture at room temperature for 18 hours.
- Wash the mixture with water and dry the organic layer over MgSO4.
- Concentrate under reduced pressure and purify by flash chromatography.
-
- Dissolve the purified ester in a minimal amount of ethanol.
- Add hydrochloric acid dropwise until the solution is slightly acidic.
- Concentrate under reduced pressure to obtain the hydrochloride salt.
Data and Results
| Compound | Yield (%) | Purity (%) | Solvent System |
|---|---|---|---|
| Benzyl 1-aminocyclobutane-1-carboxylate | 80-90 | 95-98 | DCM/EtOAc |
| This compound | 85-95 | 98-99 | EtOH/EtOAc |
Discussion
The synthesis of This compound involves careful selection of reagents and conditions to ensure high yields and purity. The use of EDC and DMAP facilitates efficient esterification, while hydrochloric acid is effective for forming the hydrochloride salt.
Q & A
Basic: What are the recommended methods for synthesizing Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride?
Answer:
Synthetic routes for cyclobutane derivatives often involve ring-strain manipulation. A plausible method includes:
- Friedel-Crafts acylation for benzyl ester formation, using benzoyl chloride (C₇H₅ClO) as a reagent under anhydrous conditions with AlCl₃ catalysis .
- Cyclobutane ring construction via [2+2] photocycloaddition or strain-driven ring closure, followed by amine functionalization using Boc-protection/deprotection strategies.
- Hydrochloride salt formation via reaction with HCl in a polar solvent (e.g., ethanol).
Key Validation: Confirm structure via ¹H/¹³C NMR (e.g., cyclobutane proton signals at δ 2.5–4.0 ppm) and HPLC (≥98% purity) .
Advanced: How can researchers address discrepancies in reported stability data under varying pH conditions?
Answer:
- Controlled Stability Studies: Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) across pH 1–13. Monitor degradation products via LC-MS .
- Mechanistic Analysis: Use DFT calculations to predict hydrolysis susceptibility of the cyclobutane ring or benzyl ester. Cross-reference with experimental data from TGA/DSC (thermal stability) .
- Reconciliation: Compare findings with SDS contradictions (e.g., notes incomplete toxicological data, while reports no hazards). Prioritize peer-reviewed data over vendor SDS .
Basic: What analytical techniques confirm purity and structure?
Answer:
- Purity: Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 column .
- Structure:
Advanced: What strategies study its potential as a peptide mimic in drug design?
Answer:
- Conformational Analysis: Use X-ray crystallography or molecular dynamics simulations to compare cyclobutane rigidity with peptide β-turn motifs .
- Bioactivity Assays: Test against proteases (e.g., trypsin) to assess resistance to hydrolysis versus natural peptides .
- SAR Studies: Modify the benzyl or amine groups and evaluate binding affinity via SPR or ITC .
Basic: What safety protocols apply given limited toxicological data?
Answer:
- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact .
- First Aid: For exposure, flush eyes/skin with water ≥15 minutes and seek medical attention .
- Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizers .
Advanced: How does computational modeling predict cyclobutane ring reactivity?
Answer:
- Software Tools: Gaussian or ORCA for DFT calculations to assess ring strain (≈110 kJ/mol for cyclobutane) and bond dissociation energies.
- Reactivity Insights: Predict sites prone to electrophilic/nucleophilic attack (e.g., amine group) using Fukui indices .
Basic: How does solubility in organic solvents influence reaction optimization?
Answer:
- Solubility Screening: Use UV-Vis spectroscopy or gravimetric methods in solvents like DMSO, methanol, or acetone. Example data from similar compounds (e.g., L-phenylalanine benzyl ester) shows solubility increases with temperature (283–323 K) .
- Reaction Solvent Choice: Prefer polar aprotic solvents (DMF, DMSO) for SN2 reactions or THF for Grignard additions .
Advanced: What challenges arise in achieving enantiomeric purity?
Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
- Stereochemical Analysis: Confirm enantiomeric excess via polarimetry or CD spectroscopy .
- Synthesis Control: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for cyclobutane ring formation .
Basic: What storage conditions maintain stability?
Answer:
- Ideal Conditions: Store in amber glass vials under nitrogen at –20°C for long-term stability.
- Avoid: Humidity (>60% RH), light, and reactive solvents (e.g., chlorinated) .
Advanced: How does the benzyl ester group influence metabolic stability?
Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS . Compare hydrolysis rates to methyl/ethyl esters .
- Structural Modifications: Replace benzyl with PEGylated esters to delay enzymatic cleavage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
